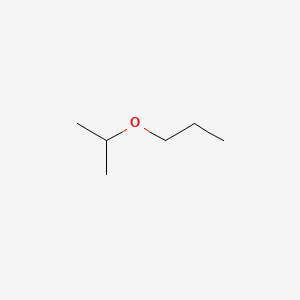
PROPYLISOPROPYLETHER
Descripción general
Descripción
PROPYLISOPROPYLETHER: It is a colorless liquid with a density of approximately 0.74 g/cm³, a boiling point of about 110-112°C, and a melting point of about -97°C . This compound is soluble in most organic solvents and is commonly used as a solvent in organic synthesis, as well as in the production of polyurethane foaming agents and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Isopropyl Alcohol with Propyl Ether: Isopropyl alcohol and propyl ether are heated to generate propyl isopropyl ether and water.
Reaction of Isopropanol with Propylene: Isopropanol and propylene are heated in the presence of an acid catalyst, such as sulfuric acid, to produce propyl isopropyl ether.
Industrial Production Methods: The industrial production of propyl isopropyl ether typically involves the reaction of isopropanol with propylene in the presence of an acid catalyst. This method is favored due to its efficiency and the availability of raw materials .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propyl isopropyl ether can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert propyl isopropyl ether into alcohols.
Substitution: This compound can participate in substitution reactions, where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds .
Biology:
- Employed in the extraction and purification of biological molecules.
Medicine:
- Utilized in the formulation of pharmaceutical products as a solvent or excipient.
Industry:
Mecanismo De Acción
The mechanism of action of propyl isopropyl ether primarily involves its role as a solvent. It interacts with various molecular targets by dissolving organic compounds, facilitating chemical reactions, and improving the solubility of other substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Diethyl Ether: Another common ether with similar solvent properties but a different molecular structure (C4H10O).
Methyl Propyl Ether: Similar in structure but with a different alkyl group (C4H10O).
Ethyl Isopropyl Ether: Similar in structure but with different alkyl groups (C5H12O).
Uniqueness:
- Propyl isopropyl ether is unique due to its specific combination of propyl and isopropyl groups, which confer distinct physical and chemical properties. Its boiling point, solubility, and reactivity differ from those of other ethers, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
1-propan-2-yloxypropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJJGMNDWIGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060831 | |
| Record name | Propane, 1-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-08-7 | |
| Record name | Propyl isopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


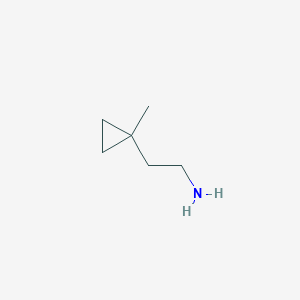
triazole-1,5-dione](/img/structure/B3054914.png)
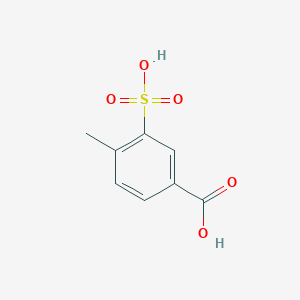


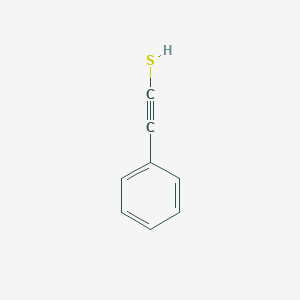
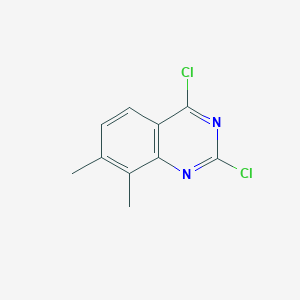

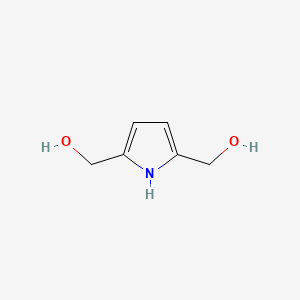
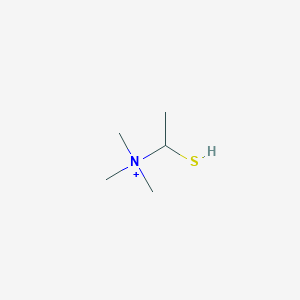
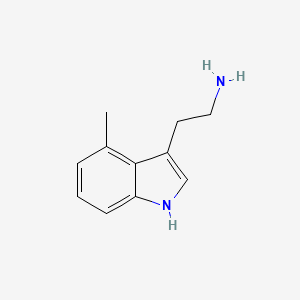
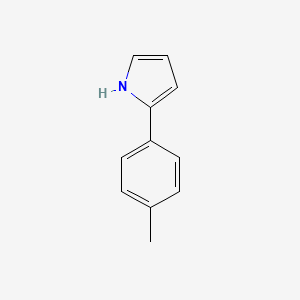
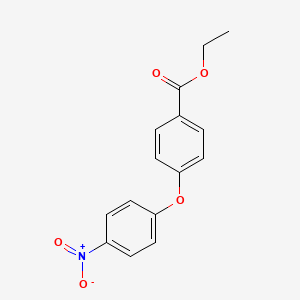
![Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate](/img/structure/B3054935.png)
